molecular formula C16H27ClN2O2 B126371 Dimethocaine hydrochloride CAS No. 553-63-9

Dimethocaine hydrochloride

Cat. No. B126371
CAS RN: 553-63-9
M. Wt: 314.8 g/mol
InChI Key: WWTWKTDXBNHESE-UHFFFAOYSA-N

Description

Dimethocaine (hydrochloride), also known as larocaine, is a synthetic compound with local anesthetic properties. It was originally synthesized by the Hoffmann-La Roche company in 1930 and gained popularity in the United States as a local anesthetic during the 1930s. Dimethocaine is structurally related to cocaine and procaine, and it acts as a dopamine-reuptake inhibitor, producing stimulatory effects similar to those of cocaine .

Mechanism of Action

Dimethocaine exerts its effects by inhibiting the uptake of dopamine by blocking dopamine transporters. This leads to an increase in dopamine levels in the synaptic cleft, resulting in stimulatory effects. The compound also acts as a local anesthetic by reversibly blocking sodium channels in nerve cells, disrupting the transmission of nerve impulses and leading to numbness in the targeted area .

Safety and Hazards

When handling Dimethocaine hydrochloride, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethocaine is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylaminopropanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The resulting product is then purified and converted into its hydrochloride salt form to enhance its solubility in water .

Industrial Production Methods

Industrial production of dimethocaine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Dimethocaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    4-Aminobenzoic Acid: Formed from ester hydrolysis.

    2,2-Dimethyl-3-diethylaminopropanol: Formed from ester hydrolysis.

    Hydroxylated Metabolites: Formed from hydroxylation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dimethocaine

Dimethocaine’s uniqueness lies in its dual action as both a local anesthetic and a dopamine-reuptake inhibitor. This combination of properties makes it a valuable compound for research in both anesthesiology and neuropharmacology .

properties

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTWKTDXBNHESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-15-5 (Parent)
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70970620
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

553-63-9
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z768GH360Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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